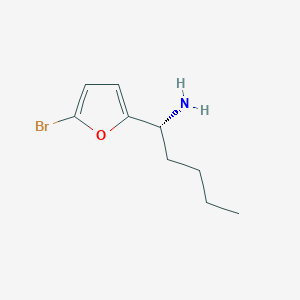

(R)-1-(5-Bromofuran-2-yl)pentan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14BrNO |

|---|---|

Molecular Weight |

232.12 g/mol |

IUPAC Name |

(1R)-1-(5-bromofuran-2-yl)pentan-1-amine |

InChI |

InChI=1S/C9H14BrNO/c1-2-3-4-7(11)8-5-6-9(10)12-8/h5-7H,2-4,11H2,1H3/t7-/m1/s1 |

InChI Key |

NMUMZCXHZCFYET-SSDOTTSWSA-N |

Isomeric SMILES |

CCCC[C@H](C1=CC=C(O1)Br)N |

Canonical SMILES |

CCCCC(C1=CC=C(O1)Br)N |

Origin of Product |

United States |

Stereoselective Synthesis and Chiral Induction Strategies

Development and Application of Chiral Catalysts

The development of effective chiral catalysts has revolutionized asymmetric synthesis. These catalysts, which can be based on transition metals or small organic molecules (organocatalysts), offer pathways to chiral molecules that are both atom-economical and highly selective. For the synthesis of chiral furan-amines, these catalysts are typically employed in reactions such as asymmetric hydrogenation, reductive amination, or carbon-nitrogen bond-forming reactions, converting prochiral ketones, imines, or alcohols into the desired chiral amine.

Transition metal catalysis is a powerful tool for creating chiral centers with high fidelity. nih.govrsc.orgnih.gov Metals like iridium, palladium, and ruthenium, when complexed with chiral ligands, form catalysts that can effectively control the stereochemical outcome of a reaction. mdpi.comnih.govresearchgate.net These catalysts are often highly active, requiring only small amounts (low catalyst loadings) to achieve significant product turnover, making them suitable for large-scale industrial applications. nih.gov

Iridium-based catalysts are highly effective for the asymmetric hydrogenation of ketones and the direct reductive amination of ketones with secondary amines. acs.orgrsc.org Chiral iridium complexes, particularly those featuring diamine or phosphine (B1218219) ligands, can achieve excellent enantioselectivities (up to 99% ee) and high turnover numbers. acs.org For the synthesis of (R)-1-(5-Bromofuran-2-yl)pentan-1-amine, a key strategy would be the asymmetric hydrogenation of the corresponding prochiral ketone, 1-(5-bromofuran-2-yl)pentan-1-one.

Recent advancements have introduced novel iridium catalysts with chiral monodentate phosphine ligands, such as XuPhos, which have shown broad substrate tolerance in the direct asymmetric reductive amination of ketones. rsc.org Additionally, polymeric chiral diamine ligands have been developed for iridium, creating catalysts that are not only efficient and highly enantioselective but also recyclable. acs.org While direct asymmetric hydrogenation using hydrogen gas is common, asymmetric transfer hydrogenation (ATH) using sources like formic acid or isopropanol (B130326) offers operational simplicity and safety, avoiding the need for high-pressure hydrogen gas. nih.govacs.org

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

| Ir–polydiamine complexes | Functionalized Ketones | Chiral Secondary Alcohols | Up to 99% | acs.org |

| Ir/XuPhos | Ketones & Secondary Amines | Chiral Tertiary Amines | High | rsc.org |

| Ir-complex with Threonine-derived P-stereogenic ligand | N-Boc-2,3-diarylallyl amines | Chiral 2,3-diarylpropyl amines | Very High | nih.gov |

| Chiral Iridium Complexes | Diketones & Aromatic Amines | β- and γ-amino alcohols | Low to Moderate | nih.gov |

Palladium catalysis is a versatile tool for asymmetric synthesis, particularly renowned for asymmetric allylic amination (AAA) reactions. rsc.orgnih.gov This method allows for the enantioselective formation of C-N bonds, yielding chiral amines from allylic substrates. A general protocol using a readily available palladium catalyst can achieve high yields and enantioselectivities (often exceeding 90%) for a wide variety of nitrogen nucleophiles, including amines and N-heterocycles, at room temperature. nih.govrsc.org

For the construction of chiral furan-amine scaffolds, a palladium-catalyzed approach could involve the cyclization of acetylenic ketones or the asymmetric amination of a suitable furan-containing allylic electrophile. acs.org Ligands play a crucial role in the success of these reactions. For instance, spiroketal backbone-based diphosphine ligands (SKP) have proven highly efficient and enantioselective in the palladium-catalyzed AAA of 2-diethylphosphonate-substituted allylic acetates, producing chiral β-aminophosphonates with excellent regioselectivity and enantioselectivity (94% to >99% ee). rsc.orgresearchgate.net This highlights the potential for designing specific palladium systems for the synthesis of complex chiral amines like this compound.

| Catalyst System | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Pd / (S,S)-Trost Ligand | Asymmetric Allylic Amination | Allylic Acetates & Amines | Chiral Allylic Amines | >90% | nih.gov |

| Pd / SKP Ligand | Asymmetric Allylic Amination | 2-phosphonate-substituted allylic acetates | Chiral β-aminophosphonates | 94% to >99% | rsc.org |

| Pd / Chiral Ligand | Asymmetric Allylic Amination | Vinylethylene carbonate & N-heteroaromatics | Acyclic Nucleoside Analogs | Up to 99% | rsc.org |

Ruthenium-based catalysts are preeminent in the field of asymmetric hydrogenation of ketones and in hydrogen-borrowing (or hydrogen-transfer) amination reactions. nih.govmdpi.comresearchgate.net Chiral diphosphine-RuCl₂-1,2-diamine complexes are highly effective for the asymmetric hydrogenation of a broad range of ketones, including heteroaryl ketones like 2-acetylfuran, affording the corresponding chiral alcohols with excellent enantioselectivities (often >90% ee). acs.org These chiral alcohols are valuable precursors that can be converted to chiral amines.

The hydrogen-borrowing methodology is an elegant and atom-efficient strategy for forming C-N bonds. mdpi.comsemanticscholar.orgresearchgate.net In this process, a catalyst, often a ruthenium complex, temporarily "borrows" hydrogen from an alcohol to oxidize it to a ketone or aldehyde in situ. semanticscholar.orgresearchgate.net This intermediate then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen (returned by the catalyst) to yield the final amine product, with water as the only byproduct. mdpi.comresearchgate.net This has been successfully applied to the amination of various alcohols, including furfuryl alcohol derivatives. mdpi.com For instance, an acridine-based Ru complex provided 95% yield of furfurylamine (B118560) from furfuryl alcohol and ammonia (B1221849). mdpi.com

| Catalyst System | Reaction Type | Substrate Type | Product | Enantiomeric Excess (ee) / Yield | Reference |

| [RuCl₂((S,S)-diphosphine)(diamine)] | Asymmetric Hydrogenation | 2-Acetylfuran | Chiral Alcohol | >90% ee | acs.org |

| η⁶-arene/N-tosylethylenediamine-Ru(II) | Asymmetric Hydrogenation | Base-sensitive ketones (e.g., 4-chromanone) | Chiral Alcohols | 97% ee | nih.gov |

| Acridine-based Ru complex | Hydrogen-Borrowing Amination | Furfuryl alcohol & Ammonia | Furfurylamine | 95% Yield | mdpi.com |

| Phosphinoxazoline Ruthenium complex | Hydrogen-Borrowing Amination | Secondary Alcohols | Chiral Amines | N/A | semanticscholar.orgresearchgate.net |

Catalysis based on more abundant and less expensive first-row transition metals like copper and nickel has become an increasingly important area of research for asymmetric synthesis.

Copper-catalyzed reactions have shown significant promise. acs.org For example, copper(II) complexes with chiral ligands, such as those derived from aminopinane or camphor, are effective catalysts for the asymmetric Henry (nitroaldol) reaction. nih.govmdpi.com This reaction, which couples a nitroalkane with an aldehyde, can be used to synthesize chiral β-nitro alcohols, which are versatile intermediates that can be reduced to form chiral β-amino alcohols, closely related structures to the target furan-amine. nih.gov Enantioselectivities of up to 98% have been reported for the reaction between benzofuran-2-carbaldehydes and nitromethane. nih.gov Furthermore, copper(I) catalysis has been developed for the asymmetric synthesis of P-chiral aminophosphinites from diarylphosphines and hydroxylamines. nih.govresearchgate.net

Nickel-based catalysts are particularly effective in reductive amination and cross-coupling reactions. acs.orgmdpi.com For instance, a Ni/pNC catalyst demonstrated high yields of primary amines from various carbonyl compounds via reductive amination. mdpi.com Commercial Raney Nickel catalysts have also been used for the direct reductive amination of furanic aldehydes like 2,5-diformylfuran. researchgate.net In the realm of asymmetric synthesis, chiral nickel/diamine catalysts can achieve enantioconvergent cross-coupling of racemic α-phthalimido alkyl chlorides with alkylzinc reagents, providing protected dialkyl carbinamines in good yield and high enantioselectivity (e.g., 92% ee). nih.govnih.gov This enantioconvergent approach, where a racemic starting material is converted to a single enantiomer product, is a powerful strategy for asymmetric synthesis. nih.govnih.gov

Asymmetric organocatalysis, which uses small, chiral organic molecules to catalyze stereoselective transformations, has emerged as a third pillar of asymmetric synthesis alongside biocatalysis and transition metal catalysis. nih.govyoutube.com This field offers the advantages of using catalysts that are often inexpensive, readily available, stable to air and moisture, and free of toxic metals. nih.gov For the synthesis of chiral furan-amine scaffolds, organocatalysis provides unique activation modes, primarily through the formation of transient enamine or iminium ion intermediates. nih.govnih.govacs.org

Chiral primary and secondary amines, such as proline and its derivatives, are workhorse catalysts in this area. rsc.orgau.dk They can catalyze asymmetric Michael additions, Mannich reactions, and aldol (B89426) reactions with high stereocontrol. nih.govrsc.org For example, a bulky chiral primary amine was used for the asymmetric Michael reaction of 3(2H)-furanones with α,β-unsaturated ketones, affording substituted furanone derivatives with up to 93% ee. rsc.org Another strategy involves one-pot cascade reactions; an organocatalytic epoxidation or aziridination of an α,β-unsaturated aldehyde, followed by a Feist-Bénary reaction with a 1,3-dicarbonyl compound, can produce highly substituted furfuryl alcohols and amines. acs.org

Furthermore, chiral Brønsted acids, like chiral phosphoric acids, represent another major class of organocatalysts. They can activate electrophiles, such as imines, through hydrogen bonding, enabling enantioselective additions of nucleophiles. nih.gov This approach was used in the first catalytic asymmetric synthesis of furan-indole compounds bearing both axial and central chirality via a (4+2) annulation, achieving excellent diastereo- and enantioselectivities. nih.govresearchgate.net These diverse strategies underscore the power of organocatalysis to construct complex and highly functionalized chiral furan (B31954) derivatives. nih.govau.dknih.gov

| Organocatalyst Type | Reaction Type | Substrate | Product | Stereoselectivity | Reference |

| Bulky Chiral Primary Amine | Asymmetric Michael Reaction | 3(2H)-Furanones & α,β-unsaturated ketones | Substituted furanones | Up to 93% ee | rsc.org |

| Chiral Amine (Aminocatalysis) | Cascade Reaction | Aldehydes & Alkynyl-substituted enones | Chiral furan derivatives | High yield and stereoselectivity | nih.govau.dk |

| Cinchona Alkaloids | Asymmetric Addition / Cycloisomerization | β-ketoesters & 2-(1-alkynyl)-2-alkene-1-ones | Annulated furans | High ee, Diastereodivergent | nih.gov |

| Chiral Phosphoric Acid | (4+2) Annulation | Furan-indoles & 2,3-indolyldimethanols | Axially and centrally chiral furan-indoles | Excellent dr and ee | nih.govresearchgate.net |

| (S)-Diphenylprolinol Silyl Ether | aza-Michael/Hemiacetal Formation | Hydroxylamine & Enals | β-amino aldehydes | 92-95% ee | nih.gov |

Transition Metal Catalysis for Asymmetric Transformations.

Design and Synthesis of Chiral Ligands for Enantioselective Furan-Amine Synthesis

The creation of effective chiral ligands is central to the development of new asymmetric transformations. nih.gov These ligands modify the reactivity and selectivity of a metal catalyst, enabling the preferential formation of one enantiomer over its mirror image. pnas.orgpnas.org While the process of finding the ideal ligand for a specific transformation can be empirical, several rational design principles have been established that significantly guide the development of new and more effective chiral catalysts. pnas.orgutexas.edu

Chiral ligands built upon heterocyclic scaffolds have proven to be highly effective in a wide array of asymmetric reactions. N-heterocyclic carbenes (NHCs), in particular, have emerged as a versatile class of spectator ligands in homogeneous catalysis due to their strong σ-donor properties and their robust anchoring to transition metals. researchgate.netresearchgate.net The modular nature of NHC ligands allows for their electronic and steric properties to be fine-tuned by modifying substituents on the nitrogen atoms or altering the heterocyclic backbone itself. researchgate.net

Recent developments have focused on creating chiral NHC ligands with rigid backbones to enhance enantioselectivity. For instance, C2-symmetric NHC ligands based on a 2,2'-bisquinoline skeleton have been successfully synthesized and applied in palladium-catalyzed intramolecular α-arylation of amides, producing chiral oxindoles with excellent enantioselectivity (up to 98% ee). organic-chemistry.orgacs.org The rigidity of the fused-ring backbone creates a well-defined chiral pocket around the metal center, which is crucial for effective stereochemical communication. organic-chemistry.org

Other important classes of heterocyclic ligands include those based on oxazolines and pyridines, such as bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands. acs.orgnih.gov These ligands are readily synthesized from chiral amino alcohols and have been employed in a multitude of catalytic processes, including cycloadditions and carbonyl additions. nih.gov For example, dinickel complexes with naphthyridine–bis(oxazoline) ligands have been shown to catalyze enantioselective [4+1] cycloaddition reactions. nih.gov The success of these ligands underscores the importance of a rigid and well-defined chiral environment for inducing high levels of enantioselection.

Table 1: Examples of Heterocyclic Ligands in Asymmetric Catalysis

| Ligand Type | Heterocyclic Core | Application Example | Reported Enantioselectivity |

|---|---|---|---|

| N-Heterocyclic Carbene (NHC) | 2,2'-Bisquinoline | Pd-catalyzed intramolecular α-arylation | Up to 98% ee organic-chemistry.orgacs.org |

| Bis(oxazoline) (BOX) | Oxazoline | Cu(I)-catalyzed asymmetric cyclopropanation | High enantioselectivity acs.org |

| Pyridine-bis(oxazoline) (PyBOX) | Pyridine, Oxazoline | Various, including cycloadditions | Prominent in asymmetric catalysis nih.gov |

Chiral phosphorus ligands are paramount in asymmetric catalysis, largely categorized into those with backbone chirality and those where the phosphorus atom itself is the stereogenic center (P-chiral or P-stereogenic). acs.orgnih.gov While historically difficult to synthesize, P-chiral ligands have made groundbreaking contributions, beginning with Knowles' development of DIPAMP for the industrial synthesis of L-DOPA. acs.orgnih.gov

The unique feature of P-chiral ligands is that the stereocenter is directly on the coordinating phosphorus atom, allowing for a more direct transfer of chiral information to the catalytic center. nih.gov Modern synthetic methods have led to the development of a diverse array of P-chiral ligands with enhanced performance. acs.org For example, conformationally rigid and electron-rich P-chiral phosphine ligands like TangPhos have demonstrated exceptional efficiency and enantioselectivity (often >99% ee) in the rhodium-catalyzed asymmetric hydrogenation of various functionalized olefins. sigmaaldrich.com

Ligands based on the 2,3-dihydrobenzo[d] pnas.orgwikipedia.orgoxaphosphole motif represent another powerful class of P-chiral structures. acs.org These ligands have been successfully applied in asymmetric Suzuki–Miyaura couplings and dearomative cyclizations, facilitating the total synthesis of complex chiral natural products. nih.govacs.org The efficacy of these ligands stems from their well-defined and tunable steric and electronic properties, which are critical for achieving high catalytic activity and selectivity. acs.orgnih.gov

Table 2: Performance of Selected P-Chiral Ligands

| Ligand Name | Catalyst System | Reaction Type | Substrate Type | Result |

|---|---|---|---|---|

| DIPAMP | Rhodium | Asymmetric Hydrogenation | Dehydro-amino acid derivative | Up to 96% ee nih.gov |

| TangPhos | Rhodium | Asymmetric Hydrogenation | α-dehydroamino acids, enamides | >99% ee, High TON sigmaaldrich.com |

This design principle has been incredibly influential, leading to the development of highly effective C2-symmetric diphosphine ligands such as DIPAMP, BINAP, and DuPhos, which have become benchmarks in the field of asymmetric hydrogenation. pnas.orgwikipedia.org The concept extends beyond phosphines to other ligand classes, including C2-symmetric N-heterocyclic carbenes and bis(oxazoline) ligands, which have shown broad applicability in various metal-catalyzed reactions. pnas.orgorganic-chemistry.orgacs.org For instance, C2-symmetric bis(oxazoline) ligands are highly effective in copper- and iron-catalyzed reactions, such as asymmetric cyclopropanation and Diels-Alder reactions. acs.org The performance of these ligands highlights the power of symmetry as a design element for creating a highly ordered and effective chiral catalytic environment. wikipedia.org

The rational design of chiral ligands for a specific catalytic application remains a formidable task, but several guiding principles have been developed to facilitate the process. pnas.orgpnas.org

Rigidity and Conformation: A well-defined and rigid ligand backbone is often crucial. Rigidity minimizes the number of available conformations of the catalyst-substrate complex, making the transition state more predictable and often leading to higher enantioselectivity. organic-chemistry.org

Steric and Electronic Tuning: The steric bulk and electronic properties of the ligand must be carefully tuned. Steric hindrance can create a "chiral fence" that physically blocks one approach of the substrate to the catalytic center. wikipedia.org Electronic effects, such as the electron-donating or -withdrawing nature of substituents, can modify the reactivity of the metal center and influence the reaction mechanism. pnas.org

Modularity: A modular ligand structure is highly desirable. utexas.edu Modularity allows for the systematic and independent variation of different parts of the ligand—such as the chiral backbone, the coordinating atoms, and peripheral steric groups—to rapidly screen for the optimal catalyst for a given reaction. The PHOX (phosphinooxazoline) ligands are a prime example of a successful modular design. pnas.org

Symmetry: As discussed, C2 symmetry is a powerful design element for reducing the complexity of the catalytic system. pnas.org However, in some cases, non-symmetrical ligands (C1-symmetric) can be more effective, particularly when the reaction intermediates are themselves unsymmetrical. These ligands offer the potential for more nuanced electronic and steric differentiation. pnas.org

Non-Covalent Interactions: The origin of stereoselectivity often lies in subtle non-covalent interactions (e.g., hydrogen bonding, π-stacking) between the chiral catalyst and the substrate in the transition state. acs.orgacs.org Modern ligand design increasingly takes these weak interactions into account to stabilize the desired transition state over competing pathways. acs.orgnih.gov

Stereochemical Control Elements and Mechanistic Understanding of Chiral Induction

Achieving stereochemical control requires a deep understanding of the reaction mechanism and the factors that govern the formation of one stereoisomer over another. acs.org Chiral induction is the process by which chirality from the catalyst is transferred to the product, and this occurs at the stereodetermining transition state. acs.orgnih.gov The final stereochemical outcome is determined by the energy difference between the competing diastereomeric transition states. acs.org

In syntheses that create more than one stereocenter, controlling the relative configuration (diastereoselectivity) is as important as controlling the absolute configuration (enantioselectivity). numberanalytics.com One of the most powerful and widely used methods for diastereoselective control in the synthesis of chiral amines is the use of a chiral auxiliary. numberanalytics.comosi.lv

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate. It directs the stereochemical outcome of a subsequent reaction, after which it can be cleaved to reveal the desired chiral product. numberanalytics.com For amine synthesis, Ellman's tert-butanesulfinamide has proven to be an exceptionally versatile chiral auxiliary. osi.lv Condensation of N-tert-butanesulfinamide with a ketone or aldehyde forms an N-sulfinyl imine. The sulfinyl group then directs the nucleophilic addition to one of the imine's prochiral faces, leading to the formation of one diastereomer with high selectivity. The auxiliary can then be easily removed under acidic conditions. osi.lv

Beyond auxiliaries, catalyst-controlled diastereoselective reactions are a major goal. This involves designing a catalytic system that can simultaneously control the configuration of two or more newly formed stereocenters. nih.govnih.gov For example, catalyst systems have been developed that can control both chemoselectivity and stereoselectivity in tandem reactions, allowing for the direct synthesis of chiral amines bearing two nonadjacent stereocenters with high diastereo- and enantioselectivity. nih.gov Understanding the interplay of catalyst, substrates, and reaction conditions is key to mastering this level of stereochemical control. acs.org

Enantioselective Induction Mechanisms

Enantioselective induction refers to processes where a chiral catalyst or reagent interacts with a prochiral substrate to favor the formation of one enantiomer over the other. In the context of synthesizing this compound, a primary route would involve the asymmetric reduction of a corresponding prochiral imine or the enantioselective addition of a nucleophile to an imine derivative.

One prominent method involves the asymmetric reduction of an N-substituted imine derived from 5-bromo-2-pentanoylfuran. Chiral catalysts, often based on transition metals like rhodium, iridium, or ruthenium complexed with chiral ligands, can facilitate the enantioselective hydrogenation of the C=N double bond. While specific examples for this exact substrate are not prevalent in the literature, the principle is well-established for a wide array of ketones and imines.

Another powerful strategy is the use of transaminases. These enzymes can catalyze the asymmetric amination of a ketone, in this case, 5-bromo-2-pentanoylfuran, to directly yield the chiral amine. worktribe.comnih.govmdpi.com The high stereoselectivity of these biocatalysts makes them an attractive green chemistry approach for the synthesis of chiral amines. worktribe.comnih.gov The selection of an appropriate transaminase with activity towards the specific furan-containing ketone would be crucial for the success of this method.

The table below summarizes potential enantioselective induction strategies applicable to the synthesis of the target compound, based on analogous reactions reported in the literature.

| Strategy | Prochiral Substrate | Chiral Catalyst/Reagent | Key Features |

| Asymmetric Hydrogenation | N-Aryl or N-Sulfonyl imine of 5-bromo-2-pentanoylfuran | Chiral Rh(I), Ir(I), or Ru(II) complexes (e.g., with BINAP ligands) | High potential for enantioselectivity, but requires synthesis of the imine precursor. |

| Asymmetric Transfer Hydrogenation | 5-bromo-2-pentanoylfuran (in situ imine formation) | Chiral Noyori-type catalysts | Can directly convert the ketone to the amine in the presence of an ammonia source. |

| Biocatalytic Transamination | 5-bromo-2-pentanoylfuran | (R)-selective ω-transaminase | High enantioselectivity and environmentally benign conditions are possible. worktribe.comnih.gov |

| Asymmetric Nucleophilic Addition | N-Phosphinoyl or N-Sulfinyl imine of 5-bromo-2-pentanoylfuran | Chiral organocatalysts or metal complexes | Offers a route to construct the C-N bond and the stereocenter simultaneously. wiley-vch.de |

Kinetic Resolution and Dynamic Kinetic Resolution Strategies

Kinetic Resolution

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. semanticscholar.org In the synthesis of this compound, a racemic mixture of the amine could be subjected to enzymatic acylation. Lipases are commonly used for this purpose, as they can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.netnih.govmdpi.com

For instance, a study on the kinetic resolution of racemic 1-(furan-2-yl)ethanols, which are structurally similar to the precursor alcohol of the target amine, demonstrated the efficacy of Candida antarctica lipase (B570770) B (CALB) in enantioselective acylation. researchgate.net A similar approach could be applied to a racemic mixture of 1-(5-Bromofuran-2-yl)pentan-1-amine, where the (S)-enantiomer would be preferentially acylated by the lipase, leaving the desired (R)-enantiomer unreacted and thus enriched. A significant drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. semanticscholar.org

Dynamic Kinetic Resolution (DKR)

To overcome the 50% yield limitation of kinetic resolution, dynamic kinetic resolution (DKR) can be employed. DKR combines the enzymatic resolution step with an in-situ racemization of the slower-reacting enantiomer. organic-chemistry.orgnih.govacs.orgnih.gov This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure product.

A well-established method for the DKR of primary amines involves the use of a palladium nanocatalyst for racemization in conjunction with a lipase for the enantioselective acylation. organic-chemistry.orgnih.govacs.orgnih.govacs.orgchimia.ch In a hypothetical DKR of racemic 1-(5-Bromofuran-2-yl)pentan-1-amine, a palladium catalyst would continuously racemize the amine, while a lipase, such as Novozym-435 (Candida antarctica lipase B), would selectively acylate the (R)-enantiomer. This would lead to the accumulation of the (R)-acylated amine as the sole product.

The table below outlines the key components of a potential DKR strategy for the target amine.

| DKR Component | Reagent/Catalyst | Function |

| Racemization Catalyst | Palladium nanoparticles (e.g., Pd-AmP-MCF or Pd/AlO(OH)) organic-chemistry.orgacs.orgacs.org | In-situ racemization of the amine enantiomers. |

| Resolution Catalyst | Lipase (e.g., Novozym-435 or Amano Lipase PS-C1) nih.govacs.org | Enantioselective acylation of one enantiomer. |

| Acyl Donor | Ethyl acetate (B1210297) or ethyl methoxyacetate (B1198184) organic-chemistry.orgacs.org | Provides the acyl group for the enzymatic reaction. |

| Solvent | Toluene or other suitable organic solvent | Provides the reaction medium. |

Application of Chiral Pool and Chiral Auxiliary Methodologies

Chiral Pool Synthesis

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. While a direct chiral pool precursor for 1-(5-Bromofuran-2-yl)pentan-1-amine is not immediately obvious from common chiral pool sources like amino acids or sugars, it is conceivable that a chiral starting material could be elaborated into the target molecule. However, this approach would likely involve a multi-step synthesis.

Chiral Auxiliary Methodologies

A more direct and widely applicable strategy involves the use of a chiral auxiliary. A chiral auxiliary is a chiral molecule that is temporarily attached to a prochiral substrate to direct a diastereoselective reaction. wikipedia.orgnih.gov After the desired stereocenter is created, the auxiliary is removed and can often be recovered.

For the synthesis of chiral amines, sulfinamides, such as Ellman's auxiliary (tert-butanesulfinamide), are particularly effective. nih.govnih.govyale.eduresearchgate.net The synthesis would begin with the condensation of (R)- or (S)-tert-butanesulfinamide with 5-bromo-2-pentanoylfuran to form a chiral N-sulfinyl imine. The sulfinyl group then directs the diastereoselective addition of a nucleophile (e.g., a reducing agent like sodium borohydride) to the imine double bond. The stereochemical outcome is controlled by the chirality of the sulfinyl group. Subsequent acidic hydrolysis removes the auxiliary to yield the desired chiral primary amine. nih.govresearchgate.net

The table below details the steps in a potential synthesis of this compound using a chiral sulfinamide auxiliary.

| Step | Reaction | Reagents | Product |

| 1 | Condensation | 5-bromo-2-pentanoylfuran, (R)-tert-butanesulfinamide, Ti(OEt)₄ | Chiral N-sulfinyl imine |

| 2 | Diastereoselective Reduction | NaBH₄, THF | Diastereomerically enriched N-sulfinyl amine |

| 3 | Auxiliary Removal | HCl in MeOH | This compound hydrochloride |

This chiral auxiliary-based approach is robust and has been successfully applied to the synthesis of a vast number of chiral amines with high diastereoselectivity and yield. nih.govyale.edu

Characterization and Stereochemical Analysis of R 1 5 Bromofuran 2 Yl Pentan 1 Amine

Spectroscopic Methods for Structure Elucidation of Chiral Furan-Amines

Spectroscopy is the cornerstone for determining the structure of novel chemical entities. For chiral furan-amines, a combination of techniques is employed to map the atomic connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds. nih.gov For a molecule like (R)-1-(5-Bromofuran-2-yl)pentan-1-amine, ¹H and ¹³C NMR spectra provide primary information about the hydrogen and carbon framework.

¹H NMR: Reveals the number of different types of protons and their neighboring environments. For this compound, distinct signals would be expected for the furan (B31954) ring protons, the methine proton (CH-N), and the protons of the pentyl chain.

¹³C NMR: Complements the ¹H NMR by showing the number of non-equivalent carbon environments. nih.gov

While enantiomers are indistinguishable in a standard achiral NMR solvent, their differentiation is possible in a chiral environment. nih.gov This is achieved using:

Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the enantiomers through non-covalent interactions, leading to separate signals in the NMR spectrum. researchgate.net

Chiral Derivatizing Agents (CDAs): Reagents like Mosher's acid react with the amine to form stable diastereomers, which possess distinct and separable NMR signals. wikipedia.org This allows for the determination of enantiomeric purity by integrating the peak areas corresponding to each stereoisomer. wikipedia.org

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound This table presents expected chemical shift ranges based on typical values for the constituent functional groups.

| Atom Type | Technique | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Furan Protons | ¹H NMR | 6.0 - 6.5 | Two distinct signals for the two protons on the furan ring. |

| Methine Proton (-C H(NH₂)-) | ¹H NMR | ~4.0 | A triplet or multiplet adjacent to the amine and furan ring. |

| Amine Protons (-NH ₂) | ¹H NMR | 1.5 - 3.0 | A broad singlet, which can exchange with D₂O. |

| Alkyl Protons (-CH₂-) | ¹H NMR | 1.2 - 1.8 | Overlapping multiplets for the methylene (B1212753) groups of the pentyl chain. |

| Terminal Methyl Proton (-CH₃) | ¹H NMR | 0.8 - 1.0 | A triplet for the terminal methyl group. |

| Furan Carbons | ¹³C NMR | 105 - 155 | Four distinct signals, including the carbon bearing the bromine (lower field) and the carbon attached to the pentylamine group. |

| Methine Carbon (-C H(NH₂)-) | ¹³C NMR | 50 - 60 | The chiral center carbon. |

| Alkyl Carbons | ¹³C NMR | 14 - 40 | Signals corresponding to the four different carbons of the pentyl chain. |

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular mass and formula of a compound. ucsb.edupressbooks.pub For this compound (molecular formula C₉H₁₄BrNO), MS is used to:

Determine Molecular Weight: The mass spectrum will show a molecular ion (M⁺) peak corresponding to the molecule's mass (approx. 232.12 g/mol ). ucsb.edu

Confirm Elemental Composition: High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) with high accuracy, allowing for the unambiguous determination of the molecular formula. mcmaster.ca

Identify Structural Features: A crucial diagnostic feature is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity for the molecular ion (M⁺ and M+2) and any fragment containing the bromine atom, which is a clear indicator of its presence. blogspot.com The fragmentation pattern, resulting from the decomposition of the molecular ion, gives further clues about the molecule's structure. numberanalytics.com

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value (approx.) | Possible Fragment Identity | Significance |

|---|---|---|

| 231/233 | [M-H]⁺ | Loss of a hydrogen atom. |

| 216/218 | [M-NH₂]⁺ | Loss of the amino group. |

| 174/176 | [C₅H₄BrO]⁺ | The bromofuran moiety resulting from cleavage at the chiral center. |

| 175/177 | [C₅H₅BrO]⁺ | The bromofurfuryl cation. |

| 86 | [C₅H₁₂N]⁺ | The pentylamine fragment resulting from cleavage at the chiral center. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For the target compound, key absorptions would include N-H stretching for the primary amine, C-H stretching for the furan ring and alkyl chain, and C-O-C stretching for the furan ether.

While standard IR spectra of enantiomers are identical, Vibrational Circular Dichroism (VCD) can differentiate them. bruker.com VCD measures the difference in absorption of left and right circularly polarized IR light (ΔA = Aₗ - Aᵣ). bruker.comwikipedia.org Chiral molecules are optically active, and their enantiomers produce VCD spectra that are mirror images of each other (equal in magnitude but opposite in sign). gaussian.com This makes VCD an exceptionally powerful technique for the assignment of absolute configuration, as the experimentally measured spectrum can be compared to spectra predicted by ab initio quantum mechanical calculations. gaussian.comuzh.ch

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 (typically two bands) |

| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1590 - 1650 |

| Aromatic C-H (Furan) | C-H Stretch | 3100 - 3150 |

| Alkyl C-H (Pentyl) | C-H Stretch | 2850 - 2960 |

| Ether (Furan) | C-O-C Stretch | 1000 - 1300 |

Beyond NMR and VCD, other spectroscopic methods are valuable for probing chirality.

Electronic Circular Dichroism (ECD): As the UV-visible counterpart to VCD, ECD measures the differential absorption of circularly polarized light in the UV-vis region. acs.orgnih.gov The resulting spectrum, particularly the sign of the Cotton effects, is characteristic of a specific enantiomer and can be used to assign the absolute configuration. acs.org For furan-containing compounds, the π-π* transitions of the aromatic ring are often ECD-active.

Fluorescence Spectroscopy: Chiral recognition using fluorescence often involves the formation of diastereomeric complexes. siu.edu An achiral fluorophore can be part of a host system that binds the chiral amine enantiomers differently, resulting in a change in fluorescence intensity. nih.gov Alternatively, a high-throughput assay can be designed where the chiral amine, a chiral fluorescent ligand, and a third component self-assemble into diastereomeric complexes, each with a distinct fluorescence output, allowing for rapid determination of enantiomeric excess. nih.gov

Determination of Enantiomeric Purity and Absolute Configuration

Confirming the identity of a single enantiomer requires methods that can quantify its purity relative to its mirror image.

Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It is typically determined using chiral chromatography, where enantiomers are physically separated. mdpi.com

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for separating enantiomers and determining their ratio. yakhak.orgchromatographyonline.com The technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different speeds and elute at different times. mdpi.com For chiral amines, polysaccharide-based CSPs (e.g., coated cellulose (B213188) or amylose (B160209) derivatives) are highly effective, often used with normal-phase eluents like hexane/isopropanol (B130326) mixtures. mdpi.comyakhak.org

Chiral Gas Chromatography (GC): GC can also be used for enantiomeric separation, offering high resolution and sensitivity. sigmaaldrich.com For a polar compound like an amine, derivatization is typically required to increase volatility and improve chromatographic performance. sigmaaldrich.comnih.gov The amine can be converted into a less polar derivative (e.g., an amide) which is then separated on a GC column containing a CSP, such as a cyclodextrin (B1172386) derivative. gcms.cz

Table 4: Comparison of Chiral Chromatographic Methods for Amine Analysis

| Feature | Chiral HPLC | Chiral GC |

|---|---|---|

| Principle | Differential interaction with a solid chiral stationary phase in a liquid mobile phase. mdpi.com | Differential interaction with a liquid chiral stationary phase in a gaseous mobile phase. gcms.cz |

| Stationary Phases | Polysaccharide derivatives (cellulose, amylose), Pirkle-type, cyclodextrins, protein-based. mdpi.comyakhak.org | Cyclodextrin derivatives, chiral polysiloxanes. nih.govgcms.cz |

| Derivatization | Often not required, but can be used to improve detection or resolution. yakhak.org | Almost always required for polar amines to increase volatility and reduce peak tailing. sigmaaldrich.comnih.gov |

| Sample State | Analyte dissolved in a liquid mobile phase. | Analyte must be volatile or made volatile through derivatization. sigmaaldrich.com |

| Typical Detectors | UV-Vis, Fluorescence, Circular Dichroism (CD), Mass Spectrometry (MS). yakhak.orguma.es | Flame Ionization Detector (FID), Mass Spectrometry (MS). mit.edu |

Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs) in NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the enantiodiscrimination of chiral molecules like this compound. The direct NMR analysis of a racemic mixture of a chiral compound will not show separate signals for the two enantiomers due to their identical physical properties in an achiral environment. To overcome this, chiral auxiliary agents are introduced to create a diastereomeric environment, leading to distinguishable NMR signals for the enantiomers.

Chiral Derivatizing Agents (CDAs) are enantiomerically pure reagents that react with the chiral analyte to form a covalent bond, resulting in a pair of diastereomers. mdpi.com For a primary amine like this compound, common CDAs include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride, which would form diastereomeric amides. The resulting diastereomers exhibit distinct chemical shifts (Δδ) in their ¹H or ¹⁹F NMR spectra, allowing for the determination of enantiomeric purity.

Chiral Solvating Agents (CSAs) , in contrast, form non-covalent diastereomeric complexes with the analyte through interactions such as hydrogen bonding, dipole-dipole forces, or π-π stacking. semmelweis.huunipi.it This is a non-destructive method that allows for the direct analysis of the analyte without chemical modification. semmelweis.hu For this compound, a suitable CSA would be a chiral acid that can form a salt with the amine functionality. The differential interaction between the enantiomers of the amine and the chiral solvating agent leads to the separation of NMR signals. semmelweis.hu The magnitude of the chemical shift non-equivalence (ΔΔδ) is a measure of the enantiodiscrimination efficiency.

The selection of an appropriate chiral agent and solvent system is crucial for achieving optimal signal separation. The table below presents illustrative examples of chemical shift differences observed for various analyte/CSA pairs, demonstrating the principle of NMR-based enantiodiscrimination.

Table 1: Examples of Enantiodiscrimination by Chiral Solvating Agents in ¹H NMR

| Chiral Solvating Agent (CSA) | Analyte | Observed Chemical Shift Difference (Δδ in ppm) for Proton Signals |

|---|---|---|

| (S)-BINOL derivative | Primary and secondary amines | Well-resolved resonance peaks |

| α-(Nonafluoro-tert-butoxy)carboxylic acids | Racemic α-phenylethylamine | 0.011–0.190 |

| Isomannide-derived carbamates | rac-N-3,5-dinitrobenzoylphenylglycine methyl ester | Significant enantiodifferentiation |

This table provides representative data from studies on various chiral molecules to illustrate the principle of NMR enantiodiscrimination and does not represent data from direct studies on this compound.

X-ray Crystallography for Absolute Configuration Assignment (of crystalline derivatives or precursors)

X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. researchgate.netnih.gov The technique relies on the phenomenon of anomalous dispersion (or resonant scattering), which is particularly effective when a heavy atom is present in the crystal structure. researchgate.net The bromine atom in this compound serves as an excellent anomalous scatterer, making this technique highly suitable for its stereochemical elucidation. rsc.orgnih.gov

When X-rays are diffracted by the electrons of the atoms in a crystal, the presence of a heavy atom causes small, but measurable, differences in the intensities of Friedel pairs (reflections hkl and -h-k-l). researchgate.net This breakdown of Friedel's law allows for the unambiguous determination of the absolute structure. The Flack parameter is a critical value refined during the crystallographic analysis that indicates the correctness of the assigned enantiomer; a value close to zero for a known enantiopure compound confirms the correct absolute configuration. nih.govchem-soc.si

While obtaining a single crystal of the primary amine itself can be challenging, it is common practice to form a crystalline derivative with a chiral or achiral co-former. For instance, salt formation with a suitable acid can yield high-quality crystals. The resulting crystal structure would reveal the three-dimensional arrangement of the atoms of the amine, providing unequivocal proof of its (R)-configuration.

Table 2: Illustrative Crystallographic Data for a Chiral Organic Molecule

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.54 |

| b (Å) | 10.35 |

| c (Å) | 13.80 |

| β (°) | 107.6 |

| Z | 2 |

This table presents example crystallographic data for a chiral molecule containing a bromofuroate moiety to illustrate the type of information obtained from an X-ray diffraction study. rsc.org It does not represent data from a direct study on this compound.

Computational and Numerical Characterization of Molecular Chirality

In addition to experimental methods, computational and numerical approaches are increasingly used to characterize and quantify molecular chirality. acs.orgresearchgate.net These methods provide a theoretical framework to understand the nature of chirality and can be used to predict chiroptical properties.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to model the structure of this compound. researchgate.netmdpi.com By calculating the molecule's electronic structure and potential energy surface, it is possible to predict its stable conformations and chiroptical properties, such as optical rotation and electronic circular dichroism (ECD) spectra. These predicted spectra can then be compared with experimental data to confirm the absolute configuration.

Furthermore, various numerical measures of chirality have been developed to quantify the degree of chirality of a molecule. colab.wsresearchgate.net These "chirality indices" treat chirality as a continuous property rather than a simple binary (chiral/achiral) classification. acs.orgresearchgate.net For example, the Continuous Chirality Measure (CCM) quantifies how far a given chiral structure is from its nearest achiral reference structure. arxiv.org Such numerical descriptors are valuable in developing Quantitative Structure-Activity Relationship (QSAR) models for chiral molecules, where stereoisomers can exhibit different biological activities. researchgate.netcolab.ws

Table 3: Computational and Numerical Methods for Chirality Characterization

| Method | Description | Application to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Quantum mechanical modeling to calculate the electronic structure and energy of a molecule. mdpi.com | Prediction of stable conformers, calculation of chiroptical properties (e.g., optical rotation, ECD spectra) for comparison with experimental data. |

| Ab initio Calculations | Highly accurate quantum chemistry methods based on first principles. | Provides benchmark calculations for chiroptical properties. |

| Continuous Chirality Measure (CCM) | A numerical index that quantifies the degree of chirality of a molecular structure. arxiv.org | Quantifies the "amount" of chirality of the molecule, useful for QSAR studies. |

| Relative Chirality Index (RCI) | A topological index that treats chirality as a continuous measure to discriminate between stereoisomers. acs.org | Can be used in structure-activity relationship models to correlate chirality with biological efficacy. |

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms in Furan-Amine Syntheses

The formation of furan-amines can be conceptually divided into two key stages: the construction of the furan (B31954) core and the subsequent installation of the amine group. The mechanisms governing these transformations are often intricate and have been investigated through a combination of experimental studies and theoretical calculations.

The synthesis of the furan ring can be achieved through various strategic approaches, each with its own distinct mechanistic pathway.

Cyclization Reactions: A prevalent method for furan synthesis involves the cyclization of linear precursors. For instance, the Paal-Knorr synthesis proceeds through the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. pharmaguideline.com The mechanism involves protonation of one carbonyl group, followed by intramolecular nucleophilic attack by the enol form of the other carbonyl, leading to a dihydrofuran intermediate that then dehydrates to the aromatic furan ring. pharmaguideline.comnumberanalytics.com Other cyclization strategies include the Feist-Benary furan synthesis, which utilizes α-halo ketones and β-dicarbonyl compounds. pharmaguideline.com More contemporary methods involve metal-catalyzed cycloisomerization of substrates like propargylic alcohols or alkynyl oxiranes. pharmaguideline.comorganic-chemistry.org For example, gold-catalyzed cyclizations of diols can occur in aqueous media, driven by the hydrophobic effect within nanomicelles. organic-chemistry.org A proposed mechanism for furan ring formation from β-halovinyl aldehydes involves a base-promoted process. researchgate.net

Domino and Tandem Reactions: Modern synthetic strategies often employ domino or tandem reactions to construct the furan ring with high efficiency. A base-promoted domino reaction of β-keto compounds with vinyl dichlorides provides a straightforward route to substituted furans. organic-chemistry.org Another example is a palladium/copper-catalyzed cross-coupling of (Z)-β-bromoenol acetates with terminal alkynes, which forms a conjugated enyne acetate (B1210297) intermediate that undergoes iodocyclization to yield 3-iodofurans. organic-chemistry.org A modular approach to tetrasubstituted furans involves a palladium-catalyzed trans-carboboration of propargyl alcohols with an acid chloride, which triggers a cascade of trans-diboration, acylation, cyclization, and dehydration. nih.gov

Oxidative Cyclizations: Some methods rely on oxidative processes to forge the furan ring. For example, furans containing a β-ketoester group can undergo oxidative ring-opening by Mn(III)/Co(II) catalysts in the presence of oxygen to form a 1,4-dicarbonyl moiety via an endoperoxide intermediate, which then cyclizes. rsc.org A transition-metal-free approach involves the oxidation of 1,3-dienes using singlet oxygen to form an endoperoxide, which is subsequently dehydrated. acs.org

From other Heterocycles: Furans can also be synthesized from other heterocyclic systems. A notable example is the Diels-Alder reaction between oxazoles and acetylenic dienophiles, which results in the formation of a furan with the loss of a nitrile. pharmaguideline.com

The following table summarizes some key reaction types for furan ring formation and their mechanistic features.

Table 1: Mechanistic Features of Selected Furan Ring Formation Reactions

| Reaction Name/Type | Key Precursors | Catalyst/Reagents | Mechanistic Highlights |

|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Diketones | Acid | Enol-driven intramolecular cyclization followed by dehydration. pharmaguideline.com |

| Feist-Benary Synthesis | α-Halo ketones, β-Dicarbonyl compounds | Base | Nucleophilic substitution followed by cyclization. pharmaguideline.com |

| Gold-Catalyzed Cycloisomerization | Propargylic alcohols | Au catalyst | Dehydrative cyclization. organic-chemistry.org |

| Domino Reaction | β-Keto compounds, Vinyl dichlorides | Base | Sequential reactions in one pot. organic-chemistry.org |

| Oxidative Cyclization | 1,3-Dienes | Singlet oxygen, Dehydrating agent | Formation and rearrangement of endoperoxide intermediate. acs.org |

| Diels-Alder Reaction | Oxazoles, Acetylenic dienophiles | Heat | [4+2] cycloaddition followed by retro-Diels-Alder. pharmaguideline.com |

Once the furan ring is in place, the amine functionality is typically introduced through methods like reductive amination or cyclization reactions involving nitrogen nucleophiles.

Reductive Amination: This is a widely used and efficient method for synthesizing amines from carbonyl compounds. mdpi.com The reaction generally proceeds through two key steps: the formation of an imine or enamine intermediate via condensation of a furan-containing aldehyde or ketone with an amine (such as ammonia (B1221849) or a primary amine), followed by the reduction of this intermediate. mdpi.comyoutube.com The hydrogenation of the imine is often considered the rate-determining step. mdpi.com For instance, the reductive amination of 5-hydroxymethylfurfural (B1680220) (HMF) with primary amines can be carried out in a two-step, one-pot process involving initial imine formation followed by catalytic hydrogenation. nih.govnih.gov The choice of catalyst (e.g., Ni, Co, Ru, Pd) and reaction conditions can significantly influence the reaction pathway and selectivity, sometimes leading to side reactions like direct hydrogenation of the furan ring or polymerization. mdpi.com In some cases, the mechanism can deviate from the typical imine pathway. For example, Ni-catalyzed reductive amination of levulinic acid was found to proceed through an amide intermediate. mdpi.com

Cyclization Reactions with Nitrogen Nucleophiles: Furan derivatives bearing suitable electrophilic centers can react with nitrogen nucleophiles to form nitrogen-containing heterocyclic systems, effectively incorporating an amine group. For example, furan-2-carbonyl isothiocyanate reacts with various nitrogen nucleophiles through addition-cyclization pathways to generate a range of N-heterocycles. researchgate.net

Hydrogen-Borrowing Amination: This mechanism allows for the amination of furan-based alcohols. A catalyst, often a transition metal complex, temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate in situ. This aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and forming the final amine product. mdpi.com

The following table outlines the general mechanistic steps for the introduction of an amine group onto a furan scaffold.

Table 2: General Mechanisms for Amine Introduction to Furans

| Reaction Type | Furan Substrate | Nitrogen Source | Key Mechanistic Steps |

|---|---|---|---|

| Reductive Amination | Furan aldehyde/ketone | Ammonia, Primary/Secondary amine | 1. Condensation to form imine/enamine. 2. Catalytic hydrogenation of the C=N bond. mdpi.comyoutube.com |

| Addition-Cyclization | Furan with electrophilic group (e.g., isothiocyanate) | Nitrogen nucleophiles (e.g., hydrazines) | 1. Nucleophilic addition to the electrophilic center. 2. Intramolecular cyclization. researchgate.net |

| Hydrogen-Borrowing Amination | Furan alcohol | Ammonia, Primary/Secondary amine | 1. Catalytic dehydrogenation of alcohol to aldehyde. 2. Imine formation. 3. Catalytic hydrogenation of imine. mdpi.com |

The identification of transient intermediates and the characterization of transition states are crucial for a complete mechanistic understanding.

Intermediates: In furan synthesis, intermediates such as dihydrofurans, endoperoxides, and various metal-bound species have been proposed and in some cases isolated or detected spectroscopically. pharmaguideline.comrsc.org For instance, in the Ni-catalyzed reductive amination of levulinic acid, an amide intermediate was identified, deviating from the expected imine pathway. mdpi.com In the reaction of furan-2-carbonyl isothiocyanate with nitrogen nucleophiles, substituted 1,2-bis(thiocarbamoyl)hydrazines have been identified as intermediates that subsequently cyclize. researchgate.net

Transition States: The structures and energies of transition states are most commonly investigated using computational methods. These studies help to rationalize the observed reactivity and selectivity. For example, in the CuBr-catalyzed synthesis of substituted furans, the 1,4-H-shift was identified as the rate-limiting step, but the participation of solvent molecules as proton shuttles can lower the energy barrier of this transition state. rsc.org

Applications of Computational Chemistry

Computational chemistry has become an indispensable tool for investigating the mechanisms of complex organic reactions, including the synthesis of furan-amines.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure of molecules and materials. It has been widely applied to understand the reactivity and selectivity in catalytic syntheses of furan derivatives.

Mechanism Elucidation: DFT calculations can map out the entire potential energy surface of a reaction, providing the relative energies of reactants, intermediates, transition states, and products. This allows for the determination of the most favorable reaction pathway. For example, DFT studies on the hydrogenation of furan on a Pd(111) surface revealed that tetrahydrofuran (B95107) (THF) is the kinetically preferred product, while 1-butanol (B46404) is thermodynamically favored. rsc.org The study also identified hydrofuran as a key reactive intermediate. rsc.org DFT calculations have also been used to understand the conversion of furfural (B47365) to furan and other products on Pd(111), showing that thermodynamics favors furan production, but the activation energy for reduction to furfuryl alcohol is lower. acs.orgresearchgate.net

Catalyst-Substrate Interactions: DFT can be used to model the adsorption of reactants on catalyst surfaces and to understand the nature of the interactions. A study on the inhibition of Ziegler-Natta catalysts by furan used DFT to show a high adsorption affinity of furan to the active titanium site, explaining the observed reduction in catalyst productivity. mdpi.com In the reductive amination of furfural, DFT calculations revealed that on a reduced NiSi-T catalyst, Ni²⁺ sites are the active centers for adsorbing and activating the imine intermediate, while Ni⁰ sites are responsible for H₂ dissociation, demonstrating a synergistic catalytic effect. rsc.org

Predicting Reactivity and Selectivity: By comparing the energy barriers for different reaction pathways, DFT can predict the outcome of a reaction. In a study of CuBr-catalyzed furan synthesis, DFT calculations showed that the rate-determining step could be altered by the presence of solvents like DMF or water, which act as proton shuttles. rsc.org This insight can guide the experimental optimization of reaction conditions. DFT calculations have also been used to probe the formation of furan from the reaction of acetaldehyde (B116499) with glycolaldehyde, identifying the first step as rate-limiting. researchgate.net

The following table presents selected examples of DFT applications in studying furan chemistry.

Table 3: Examples of DFT Studies in Furan Synthesis and Reactivity

| System Studied | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Furan hydrogenation on Pd(111) | DFT | THF is kinetically preferred; 1-butanol is thermodynamically favored. Hydrofuran is a key intermediate. | rsc.org |

| CuBr-catalyzed furan synthesis | DFT (BHandHLYP) | 1,4-H-shift is rate-limiting; solvents can act as proton shuttles to accelerate the reaction. | rsc.org |

| Furan inhibition of Ziegler-Natta catalyst | DFT (B3LYP/6-311G) | Strong adsorption of furan on the Ti active site blocks propylene (B89431) polymerization. | mdpi.com |

| Reductive amination of furfural on NiSi-T | DFT | Synergistic catalysis between Ni⁰ (for H₂ dissociation) and Ni²⁺ (for imine activation). | rsc.org |

| Furan formation from acetaldehyde and glycolaldehyde | DFT | The reaction is a complex multi-step process with the initial step being rate-limiting. | researchgate.net |

Ab initio molecular dynamics (AIMD) is a simulation technique that combines classical molecular dynamics with electronic structure calculations (ab initio methods) performed "on the fly" as the simulation progresses. This allows for the study of chemical reactions in dynamic systems, including the effects of temperature and solvent.

Simulating Reaction Dynamics: AIMD simulations can provide a more realistic picture of a chemical reaction than static DFT calculations by including thermal motion and the dynamic behavior of the surrounding environment. For instance, AIMD simulations were used to study the conversion of furan to methyl levulinate in a methanol (B129727) solvent. rsc.org The simulations were performed at room temperature to obtain equilibrium states for the explicit solvent models before further optimization and energy calculations. rsc.org

Investigating Complex Systems: AIMD is particularly useful for studying complex processes like pyrolysis. Reactive molecular dynamics simulations using a reactive force field (ReaxFF), which is parameterized based on quantum chemistry data, have been employed to model the pyrolysis of furan resin to form glassy carbon, providing insights into the evolution of molecular structure and properties. psu.edu Similarly, ab initio quantum chemical and kinetic modeling have been used to investigate the pyrolysis of furan itself. acs.org

While computationally more demanding than static DFT calculations, AIMD provides a powerful avenue for exploring the dynamics of chemical reactions, offering a deeper understanding of the mechanistic details in the synthesis and transformation of furan-based compounds.

Analysis of Non-Covalent Interactions and Solvent Effects in Catalytic Systems

The stereochemical outcome of catalytic reactions involving chiral molecules like (R)-1-(5-Bromofuran-2-yl)pentan-1-amine is profoundly influenced by subtle non-covalent interactions and the surrounding solvent medium. These factors dictate the stability of transition states and, consequently, the enantioselectivity of the reaction.

Non-Covalent Interactions:

Non-covalent interactions are crucial in orchestrating the precise three-dimensional arrangement of the substrate and catalyst required for high enantioselectivity. rsc.orgnih.gov In the context of a catalytic system involving a chiral amine, key interactions include:

Hydrogen Bonding: The primary amine group of the subject compound is a potent hydrogen bond donor, while the oxygen atom of the furan ring can act as a hydrogen bond acceptor. In organocatalysis, these groups can interact with a chiral catalyst, such as a thiourea (B124793) or phosphoric acid, to form a well-defined transition state assembly. mdpi.com The strength and geometry of these hydrogen bonds are critical in differentiating the energetic pathways leading to the (R) and (S) products.

Halogen Bonding: The bromine atom on the furan ring can participate in halogen bonding, a directional interaction between the electropositive region on the halogen and a Lewis base. This interaction, though often weaker than hydrogen bonding, can contribute to the stabilization of a specific substrate-catalyst conformation.

π-Interactions: The furan ring's π-system can engage in π-π stacking or CH-π interactions with aromatic or other unsaturated moieties in the catalyst or solvent. researchgate.net These interactions help to rigidly orient the substrate within the catalyst's chiral pocket.

Computational methods such as Quantum Theory of Atoms-in-Molecules (QTAIM) and Symmetry-Adapted Perturbation Theory (SAPT) are employed to quantify the nature and strength of these interactions. researchgate.net The table below illustrates the typical energy contributions of various non-covalent interactions that could be at play in a hypothetical catalytic complex.

| Interaction Type | Interacting Groups (Hypothetical) | Typical Energy Range (kcal/mol) |

| Hydrogen Bonding | Amine (N-H) with Catalyst (C=O) | -3 to -10 |

| Halogen Bonding | Furan (C-Br) with Catalyst (N) | -1 to -5 |

| π-π Stacking | Furan Ring with Catalyst Aromatic Ring | -2 to -7 |

| CH-π | Pentyl Chain (C-H) with Catalyst Aromatic Ring | -0.5 to -2.5 |

Note: This table presents generalized data for illustrative purposes, as specific computational studies on this compound are not available.

Solvent Effects:

The choice of solvent can dramatically alter the enantioselectivity of a reaction by influencing the stability of the reactants, transition states, and products. rsc.org Solvents can interact directly with the catalytic species or alter the equilibrium of catalyst conformations. acs.org For instance, polar aprotic solvents might solvate charged intermediates, while non-polar solvents may enhance the relative importance of internal hydrogen bonds within the catalyst-substrate complex. acs.org Computational studies often model solvent effects using either implicit continuum models (like PCM) or explicit solvent molecules to provide a more accurate picture of the reaction environment. nih.gov In some cases, enantiomeric yield has been found to be inversely proportional to the dielectric constant of the solvent. rsc.org

Computational Prediction of Enantioinduction and Catalyst Design Principles

Computational chemistry provides powerful tools for predicting the enantiomeric outcome of a reaction and for guiding the rational design of new, more effective catalysts. nih.gov

Prediction of Enantioinduction:

The enantiomeric excess (ee) of a reaction is determined by the difference in the free energy of the diastereomeric transition states leading to the (R) and (S) products (ΔΔG‡). Density Functional Theory (DFT) calculations are commonly used to model these transition states and compute their energies.

A typical workflow involves:

Conformational Search: Identifying the lowest energy conformations of the catalyst, substrate, and catalyst-substrate complexes.

Transition State (TS) Search: Locating the transition state structures for the formation of both enantiomers.

Energy Calculation: Computing the free energies of the identified transition states. The predicted ee can be calculated using the following relationship with the computed ΔΔG‡.

The accuracy of these predictions depends heavily on the level of theory, basis set, and the inclusion of solvent and dispersion corrections. Recent advances in machine learning have also enabled the development of predictive models trained on large datasets of experimental results, which can often predict enantioselectivity with high accuracy for new substrates and catalysts. acs.orgrsc.orgnih.gov

The following table shows a hypothetical comparison between DFT-predicted and experimentally observed enantiomeric excess for a reaction, a common method for validating computational models.

| Catalyst | Predicted ΔΔG‡ (kcal/mol) | Predicted ee (%) | Experimental ee (%) |

| Catalyst A | 1.8 | 92 | 89 |

| Catalyst B | 0.5 | 38 | 45 |

| Catalyst C | 2.5 | >99 | 98 |

Note: This table is illustrative. Specific experimental or computational data for the catalytic reactions of this compound is not available in the searched literature.

Catalyst Design Principles:

Computational insights into the transition state geometries and key non-covalent interactions allow chemists to rationally design improved catalysts. rsc.orgscu.edu.cn For a substrate like This compound , catalyst design would focus on:

Complementary Functional Groups: Introducing groups on the catalyst scaffold that can form multiple, specific non-covalent interactions (e.g., hydrogen and halogen bonding) with the substrate.

Chiral Scaffolding: Utilizing a rigid chiral backbone (e.g., BINOL, spiro-compounds) to create a well-defined chiral pocket that effectively shields one face of the reactive center. acs.orgnih.gov

Steric Tuning: Modifying the steric bulk of substituents on the catalyst to enhance facial discrimination of the substrate.

Utilization of Chirality Descriptors in Predictive Models for Chiral Synthesis

To handle large datasets and make predictions without relying solely on computationally expensive DFT calculations, quantitative structure-activity relationship (QSAR) and other machine learning models are increasingly used. arxiv.org A key component of these models is the use of numerical descriptors to represent the molecular structure.

Chirality Descriptors:

Traditional topological descriptors often fail to distinguish between stereoisomers. To overcome this, specialized chirality descriptors have been developed. These can be derived from:

Topological Information: Modifying standard 2D descriptors to include chirality information, for example, by assigning different weights to atoms or bonds within a chiral center's environment.

Geometrical Information (3D): Using 3D coordinates to calculate descriptors related to molecular shape, steric hindrance (e.g., Sterimol parameters), or the spatial arrangement of pharmacophoric features.

Quantum Chemical Calculations: Employing calculated properties like partial charges, electrostatic potentials, or frontier molecular orbital energies as descriptors. rsc.org

These descriptors, which encode the subtle structural and electronic features responsible for chiral recognition, are used as input for machine learning algorithms like random forests or neural networks. arxiv.org These models are then trained on existing reaction data to correlate the structural features of the catalyst, substrate, and solvent with the observed enantioselectivity. nih.gov Such validated models can then be used to rapidly screen virtual libraries of catalysts or substrates to identify promising candidates for experimental investigation.

Reactivity and Further Synthetic Transformations of R 1 5 Bromofuran 2 Yl Pentan 1 Amine Derivatives

Chemical Transformations of the Bromine Moiety on the Furan (B31954) Ring

The bromine atom at the C5 position of the furan ring is a key handle for introducing molecular diversity. Its susceptibility to various metal-catalyzed and metal-mediated reactions makes it an ideal site for post-synthesis functionalization.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromo-substituted furan core of the title compound is an excellent substrate for such transformations. The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron species, is particularly prevalent for modifying bromofuran derivatives. wikipedia.orglibretexts.org These reactions are valued for their mild conditions and tolerance of a wide range of functional groups, including the unprotected amine present in derivatives of the title compound. nih.govnih.gov

In a typical Suzuki-Miyaura reaction, the bromofuran derivative is treated with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate. wikipedia.orgscispace.com This methodology allows for the direct attachment of various aromatic and heterocyclic systems to the furan core, creating complex biaryl structures. nih.gov The reaction has been successfully applied to synthesize a variety of 2,5-disubstituted furans, which are important scaffolds in medicinal chemistry and materials science. nih.gov

The Negishi coupling, which utilizes an organozinc reagent, represents another effective strategy. It is often employed following a halogen dance reaction or directed lithiation to functionalize the furan ring. thieme-connect.com

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Bromofuran Scaffolds

| Coupling Partner (Boronic Acid) | Catalyst System | Base | Solvent | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 5-Phenylfuran derivative | Good to Excellent | scispace.com |

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Dioxane | 5-(4-Fluorophenyl)furan derivative | 87% | scispace.com |

| Various Arylboronic acids | CataXCium A Pd G3 | K₃PO₄ | Dioxane/Water | 5-Aryl-2-methylpyridin-3-amine | Good | nih.govnih.gov |

This table is illustrative and compiles data from various bromofuran systems to show the general applicability of the reaction.

Beyond cross-coupling at the original bromine position, more complex functionalization patterns can be achieved through rearrangement and directed metalation reactions. The "halogen dance" is a base-catalyzed migration of a halogen atom on an aromatic or heteroaromatic ring. ic.ac.uk On bromofuran systems, treatment with a strong base like lithium diisopropylamide (LDA) can induce the bromine to "dance" to an adjacent, more thermodynamically stable position, which can then be trapped by an electrophile. ic.ac.uknih.gov

This process allows for the synthesis of furan derivatives with substitution patterns that are not directly accessible. ic.ac.uk For instance, starting with a 2-bromofuran, a halogen dance can lead to a 3-bromo-2-lithiated intermediate, which can then react with various electrophiles. nih.govacs.org The regioselectivity of the initial deprotonation can often be controlled by the presence of a directing group on the furan ring. nih.govacs.org

Directed ortho-metalation (DoM) is a related strategy where a functional group on the ring directs a strong base (typically an organolithium reagent) to deprotonate a specific adjacent position. baranlab.org While the amine-bearing side chain in the title compound could potentially direct lithiation, more powerful directing groups like amides, oxazolines, or esters are often used to ensure high regioselectivity in furan systems. thieme-connect.comnih.gov The resulting lithiated species is a potent nucleophile, ready to react with a wide range of electrophiles to introduce new substituents. baranlab.org

For example, a benzoxazole (B165842) group attached to a bromofuran has been shown to direct lithiation, initiating a halogen dance that ultimately allows for Negishi coupling at a different position on the furan ring. thieme-connect.com

Reactions Involving the Amine Functional Group

The primary amine in (R)-1-(5-Bromofuran-2-yl)pentan-1-amine is a nucleophilic center that can readily undergo various derivatization reactions and can also be employed in catalysis.

The primary amine can be easily modified to form a variety of other functional groups, such as amides, sulfonamides, carbamates, and thioureas. These derivatization reactions are often used to alter the compound's physicochemical properties or to attach it to other molecules. Acylation, the reaction with an acylating agent like an acid chloride or anhydride (B1165640), is a common method to form amides. iu.edu For instance, reacting the amine with trifluoroacetic anhydride (TFAA) yields a trifluoroacetyl amide derivative. iu.edu

For chiral amines, derivatization with a chiral reagent is a key strategy for determining enantiomeric purity. Chiral derivatizing agents (CDAs) such as o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol (e.g., N-acetyl-L-cysteine) react with primary amines to form diastereomeric products that can be separated and quantified using standard chromatographic techniques like HPLC. nih.govresearchgate.net Other effective CDAs for primary amines include (S,S)-N-trifluoroacetylproline anhydride and various isothiocyanates like 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). acs.orgnih.gov

Table 2: Common Derivatization Reactions for Primary Amines

| Reagent Class | Reagent Example | Functional Group Formed | Purpose | Reference |

|---|---|---|---|---|

| Acylating Agent | Trifluoroacetic anhydride (TFAA) | Amide | Improve thermal stability for GC analysis | iu.edu |

| Chloroformate | (±)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Carbamate | Chiral separation, fluorescence detection | nih.gov |

| Isothiocyanate | Phenyl isothiocyanate | Thiourea (B124793) | Peptide sequencing, HPLC analysis | nih.gov |

Chiral amines are cornerstones of organocatalysis, a field that uses small organic molecules to catalyze chemical reactions. rsc.org The amine group in derivatives of the title compound can act as a catalyst by forming nucleophilic enamines or electrophilic iminium ions with carbonyl compounds. These intermediates then participate in a variety of asymmetric transformations. rsc.org

For example, chiral primary amines and their derivatives can catalyze asymmetric Michael additions, aldol (B89426) reactions, and Mannich reactions. rsc.orgnih.gov The stereochemical outcome of these reactions is directed by the chiral scaffold of the amine catalyst. Given its chiral nature, derivatives of this compound could potentially be explored as organocatalysts for the synthesis of other chiral molecules. nih.govau.dk The development of novel chiral furan derivatives through organocatalytic methods highlights the synergy between furan chemistry and amine catalysis. nih.govresearchgate.net

Reactivity of the Furan Ring System

The furan ring itself is an electron-rich aromatic system, a characteristic that governs its reactivity. ijabbr.com This electron-rich nature makes it susceptible to electrophilic attack and oxidation. ijabbr.comthieme-connect.com

Furan rings can undergo oxidation, which in biological systems is often catalyzed by cytochrome P450 enzymes. nih.govnih.govacs.org This can lead to the formation of reactive electrophilic intermediates, such as epoxides or unsaturated dicarbonyl species (enediones), which can react with cellular nucleophiles. nih.govnih.govresearchgate.net In a synthetic context, this reactivity can be harnessed. For example, the oxidative ring expansion of furfuryl alcohols, known as the Achmatowicz rearrangement, uses reagents like bromine in methanol (B129727) or m-CPBA to convert the furan into a dihydropyranone, a valuable synthetic intermediate. thieme-connect.com

Furan Ring-Opening Reactions and Their Synthetic Utility.rsc.org